诺西司他汀(人)

描述

Nocistatin (human) is a human putative counterpart of nocistatin (bovine). It has been found to block nociceptin-induced allodynia and hyperalgesia . The sequence of Nocistatin (human) is MPRVRSLFQEQEEPEPGMEEAGEMEQKQLQ .

Synthesis Analysis

Nocistatin from rats, which is 35 amino acids in length, was synthesized by a solid-phase peptide synthesis technique on an automatic peptide synthesizer .Molecular Structure Analysis

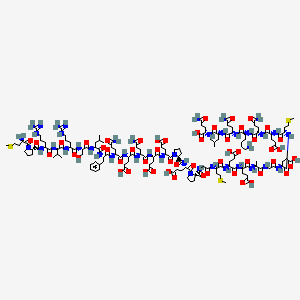

The molecular weight of Nocistatin (human) is 3561.93 and its formula is C149H238N42O53S3 . The sequence of Nocistatin (human) is Met-Pro-Arg-Val-Arg-Ser-Leu-Phe-Gln-Glu-Gln-Glu-Glu-Pro-Glu-Pro-Gly-Met-Glu-Glu-Ala-Gly-Glu-Met-Glu-Gln-Lys-Gln-Leu-Gln .Physical And Chemical Properties Analysis

Nocistatin (human) has a molecular weight of 3561.93 and its formula is C149H238N42O53S3 . It is highly acidic with 10 out of the 35 amino acids being acidic .科学研究应用

疼痛调节:诺西司他汀已知可以阻断伤害感受蛋白和前列腺素诱导的超敏和异痛。它已显示出在人和动物模型中减少伤害感受蛋白或前列腺素 E2 诱导的超敏和异痛的有效性。在老鼠和小鼠中脑室内和鞘内注射诺西司他汀可以减轻炎症性超敏和异痛,表明其作为疼痛管理治疗剂的潜力 (Lee 等人,1999) (Minami 等人,1998) (Nakagawa 等人,1999).

学习和记忆:诺西司他汀已被证明可以抵消伤害感受蛋白诱导的学习和记忆障碍。它显着改善了小鼠伤害感受蛋白诱导的学习和记忆障碍,而不会改变运动活动或对电击的反应。这表明它在调节中枢神经系统的学习和记忆过程中发挥作用 (Hiramatsu & Inoue, 1999).

神经生理学:诺西司他汀及其衍生物已被研究其对小鼠短期获取的影响,它们拮抗伤害感受蛋白引起的损伤。这支持了诺西司他汀和伤害感受蛋白在学习和记忆中都发挥作用的观点,诺西司他汀作为伤害感受蛋白的功能拮抗剂 (Liu 等人,2007).

与其他肽的相互作用:诺西司他汀逆转孤儿素 FQ/伤害感受蛋白拮抗吗啡镇痛的作用。这表明诺西司他汀与其他神经肽之间在调节疼痛和镇痛方面存在复杂的相互作用 (Zhao 等人,1999).

安全和危害

未来方向

The discovery of nocistatin as an endogenous agonist of ASICs could lead to a better understanding of ASICs activation regulation in the nervous system. This could also be used to develop new drugs to treat pathological processes associated with ASICs activation, such as neurodegeneration, inflammation, and pain .

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZVAQPRAUPWHZ-FBGOCWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H238N42O53S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nocistatin (human) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)